2-(3,5-Difluorophenoxy)acetaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6F2O2 |
|---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
2-(3,5-difluorophenoxy)acetaldehyde |
InChI |
InChI=1S/C8H6F2O2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h1,3-5H,2H2 |
InChI Key |
FWTCRBXVUMRKOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCC=O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2 3,5 Difluorophenoxy Acetaldehyde
Evolution of Synthetic Strategies for Aryloxyacetaldehydes
The synthesis of aryloxyacetaldehydes has progressed significantly from classical methods to more refined and versatile approaches. Historically, the Williamson ether synthesis was a foundational method, involving the reaction of a phenoxide with an α-haloacetaldehyde or its protected equivalent. However, this method often suffered from limitations such as harsh reaction conditions, low yields, and the need for stoichiometric amounts of base.
The development of synthetic routes has been driven by the need for milder conditions, greater functional group tolerance, and higher efficiency. savemyexams.comsavemyexams.com This has led to the exploration of transition metal-catalyzed reactions and advanced oxidation and reduction techniques, which offer greater control and broader applicability. savemyexams.comsavemyexams.com The journey from early, often harsh, methods to the sophisticated catalytic systems available today reflects the broader advancements in organic synthesis. savemyexams.comsavemyexams.comchemrevise.orgyoutube.com
Modern Approaches to Etherification Reactions
The formation of the ether bond between the 3,5-difluorophenol (B1294556) and the two-carbon acetaldehyde (B116499) unit is a critical step in the synthesis of the target molecule. Modern organic synthesis offers several powerful methods for achieving this transformation.
Phenol-Based Alkylation Protocols
A common and direct approach involves the alkylation of 3,5-difluorophenol. This can be achieved by reacting the corresponding phenoxide with a suitable two-carbon electrophile. For instance, the reaction of 3,5-difluorophenate with an α-haloacetaldehyde acetal (B89532), followed by acidic hydrolysis, can yield the desired product. The use of a protecting group for the aldehyde functionality is crucial to prevent undesired side reactions.
Recent advancements in this area focus on the use of milder bases and more efficient leaving groups to improve yields and reaction conditions. Phase-transfer catalysis has also been employed to facilitate the reaction between the aqueous phenoxide and the organic electrophile, leading to improved efficiency.
Transition Metal-Catalyzed Ether Bond Formation
Transition metal catalysis has revolutionized the formation of aryl ethers, offering milder and more general routes compared to classical methods.
Ullmann Condensation: The Ullmann condensation, a copper-catalyzed reaction, has been a cornerstone of aryl ether synthesis for over a century. wikipedia.orgorganic-chemistry.orgnih.gov Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgmdpi.com However, modern modifications, often employing ligands such as phenanthrolines or diamines, have enabled these reactions to proceed under much milder conditions with catalytic amounts of copper. wikipedia.orgnih.gov For the synthesis of 2-(3,5-difluorophenoxy)acetaldehyde, a modified Ullmann coupling could involve the reaction of 3,5-difluorophenol with a 2-haloacetaldehyde derivative in the presence of a copper catalyst and a suitable base. wikipedia.orgorganic-chemistry.orgresearchgate.net
Buchwald-Hartwig Etherification: The palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful tool for aryl ether synthesis. nih.govorganic-chemistry.orgyoutube.com This methodology typically employs a palladium precursor and a specialized phosphine (B1218219) ligand. nih.govyoutube.com The reaction of an aryl halide or triflate with an alcohol in the presence of a base and the palladium catalyst can afford the desired aryl ether with high efficiency and broad functional group tolerance. nih.govorganic-chemistry.org In the context of this compound synthesis, this could involve coupling 3,5-difluoro-1-halobenzene with a protected form of 2-hydroxyacetaldehyde. The mild reaction conditions of the Buchwald-Hartwig etherification make it an attractive option, particularly for complex substrates. youtube.com
Table 1: Comparison of Modern Etherification Methods
| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Ullmann Condensation | Copper-based (e.g., CuI, CuO) wikipedia.orgmdpi.com | Often requires ligands (e.g., phenanthroline), base (e.g., Cs2CO3, K2CO3), and moderate to high temperatures. wikipedia.orgmdpi.com | Lower cost of catalyst compared to palladium. mdpi.com | Can require high temperatures and stoichiometric copper in older methods. wikipedia.org |
| Buchwald-Hartwig Etherification | Palladium-based (e.g., Pd(OAc)2) with phosphine ligands (e.g., XPhos, SPhos) nih.govorganic-chemistry.org | Base (e.g., NaOtBu, K3PO4), typically lower temperatures than traditional Ullmann. youtube.com | High functional group tolerance, generally milder conditions. nih.govorganic-chemistry.org | Higher cost of palladium and ligands. |
Aldehyde Group Formation via Advanced Oxidation or Reduction Techniques
The final step in the synthesis of this compound often involves the unmasking or formation of the aldehyde group. This can be accomplished through the selective oxidation of a primary alcohol or the partial reduction of a carboxylic acid derivative.
Selective Oxidation of Alcohols
The oxidation of the corresponding primary alcohol, 2-(3,5-difluorophenoxy)ethanol, is a common strategy to introduce the aldehyde functionality. Several modern oxidation methods allow for this transformation with high selectivity, avoiding over-oxidation to the carboxylic acid.
Swern Oxidation: The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine (B128534). wikipedia.orgtcichemicals.comorganic-chemistry.orgyoutube.comchemistryhall.com This method is known for its mild conditions and high yields in converting primary alcohols to aldehydes. wikipedia.orgtcichemicals.comorganic-chemistry.orgchemistryhall.com The reaction is typically carried out at low temperatures (-78 °C) to prevent side reactions. chemistryhall.com
Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, to oxidize primary alcohols to aldehydes. wikipedia.orgtcichemicals.comsigmaaldrich.cnwikipedia.orgorganic-chemistry.org This reaction is appreciated for its mild, neutral conditions, and broad functional group tolerance. wikipedia.orgsigmaaldrich.cnwikipedia.org It is often performed at room temperature in chlorinated solvents. wikipedia.orgorganic-chemistry.org
Table 2: Comparison of Selective Oxidation Methods
| Method | Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Swern Oxidation | DMSO, oxalyl chloride, triethylamine wikipedia.org | Low temperature (-78 °C), inert atmosphere. chemistryhall.com | Mild conditions, high yields, avoids over-oxidation. wikipedia.orgorganic-chemistry.orgchemistryhall.com | Formation of foul-smelling dimethyl sulfide. wikipedia.orgorganic-chemistry.org |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) wikipedia.orgwikipedia.org | Room temperature, chlorinated solvents (e.g., CH2Cl2). wikipedia.orgorganic-chemistry.org | Mild, neutral pH, high chemoselectivity, easy workup. wikipedia.orgwikipedia.org | Reagent is potentially explosive and relatively expensive. wikipedia.org |
Partial Reduction of Carboxylic Acid Derivatives
An alternative approach is the partial reduction of a suitable carboxylic acid derivative, such as an ester or an acyl chloride.
Reduction of Esters: Esters, for example, ethyl 2-(3,5-difluorophenoxy)acetate, can be reduced to the corresponding aldehyde using sterically hindered reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a prominent reagent for this transformation. masterorganicchemistry.comchemistrysteps.comorgoreview.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent further reduction to the primary alcohol. masterorganicchemistry.comchemistrysteps.com Careful control of stoichiometry and temperature is crucial for the success of this method. masterorganicchemistry.comwikipedia.org
Reduction of Acyl Chlorides: The Rosenmund reduction, which involves the catalytic hydrogenation of an acyl chloride over a poisoned catalyst (e.g., palladium on barium sulfate), is a classic method for aldehyde synthesis. However, more modern and convenient methods often involve the use of specific hydride reagents. For instance, the reduction of 2-(3,5-difluorophenoxy)acetyl chloride with a controlled amount of a mild reducing agent can yield the desired aldehyde.
Table 3: Methods for Partial Reduction to Aldehydes
| Starting Material | Reagent | Typical Conditions | Key Considerations |
|---|---|---|---|
| Ester (e.g., ethyl 2-(3,5-difluorophenoxy)acetate) | Diisobutylaluminium hydride (DIBAL-H) masterorganicchemistry.comchemistrysteps.comorgoreview.comwikipedia.org | Low temperature (-78 °C), aprotic solvent (e.g., toluene, THF). chemistrysteps.com | Precise control of stoichiometry and temperature is critical to avoid over-reduction to the alcohol. masterorganicchemistry.comwikipedia.org |
| Acyl Chloride (e.g., 2-(3,5-difluorophenoxy)acetyl chloride) | Various mild reducing agents or catalytic hydrogenation (Rosenmund reduction). | Varies depending on the specific reagent. | The high reactivity of acyl chlorides requires careful control of the reaction. |
Stereochemical Control and Regioselectivity in Synthesis
Regioselectivity:
The synthesis of this compound via the Williamson ether synthesis, a common and versatile method for preparing ethers, offers excellent regioselectivity. numberanalytics.comtandfonline.com This is due to the reaction between a phenoxide and an alkyl halide. In the case of this compound, the synthesis would involve the reaction of 3,5-difluorophenolate with a 2-haloacetaldehyde or its synthetic equivalent. The symmetry of 3,5-difluorophenol simplifies the regioselectivity aspect, as there is only one possible site for O-alkylation.
The primary challenge in this approach lies in the reactivity of the alkylating agent. 2-Haloacetaldehydes are highly reactive and prone to self-condensation and polymerization under basic conditions. To circumvent this, a common strategy is to use a protected form of the aldehyde, such as a 2-haloacetal (e.g., 2-bromo-1,1-diethoxyethane). The acetal group is stable under the basic conditions of the Williamson ether synthesis and can be readily deprotected in a subsequent acidic workup step to reveal the desired aldehyde functionality.
Stereochemical Control:
The target molecule, this compound, does not possess any stereocenters. Therefore, the synthesis does not inherently require stereochemical control. However, if a chiral center were to be introduced into the acetaldehyde moiety (e.g., at the alpha-carbon), stereoselective synthesis would become a critical consideration.
For instance, the stereoselective synthesis of related fluorinated compounds has been achieved using frustrated Lewis pair (FLP) mediated C-F activation, allowing for the desymmetrization of geminal difluoroalkanes. nih.govsemanticscholar.org While not directly applicable to the current target, these advanced methods highlight the potential for stereocontrol in the synthesis of more complex fluorinated aldehydes. nih.govsemanticscholar.org
Novel Catalyst Systems and Green Chemistry Principles in Synthesis
The development of novel catalyst systems and the application of green chemistry principles are paramount in modern organic synthesis to enhance efficiency, reduce waste, and improve the environmental footprint of chemical processes. acs.orgresearchgate.net
Novel Catalyst Systems:
In the context of the Williamson ether synthesis, recent advancements have focused on moving away from stoichiometric amounts of strong bases and harsh reaction conditions. While traditional methods often employ strong bases like sodium hydride, modern approaches explore the use of phase-transfer catalysts (PTCs) which can facilitate the reaction under milder conditions with aqueous bases, thereby reducing the use of hazardous organic solvents. francis-press.com
For the oxidation of the precursor alcohol, 2-(3,5-difluorophenoxy)ethanol, to the desired aldehyde, a plethora of selective and catalytic methods are available. Traditional methods using stoichiometric chromium-based reagents are now largely obsolete due to their toxicity. Modern catalytic systems are preferred, with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives being particularly effective for the selective oxidation of primary alcohols to aldehydes. organic-chemistry.orgyoutube.com These reactions can often be performed under mild conditions using a co-oxidant such as sodium hypochlorite (B82951) or even air, representing a greener alternative. youtube.com
| Catalyst System | Reaction Step | Advantages | Typical Conditions |
| Phase-Transfer Catalysts (e.g., TBAB) | Williamson Ether Synthesis | Milder conditions, use of aqueous bases, reduced organic solvent. | 3,5-difluorophenol, 2-bromo-1,1-diethoxyethane, NaOH(aq), Toluene, TBAB, Heat. |
| TEMPO/NaOCl | Alcohol Oxidation | High selectivity for primary alcohols, mild conditions, avoids heavy metals. | 2-(3,5-difluorophenoxy)ethanol, TEMPO (cat.), NaOCl, CH2Cl2/H2O, 0°C to rt. |
| Fe(NO3)3·9H2O/AZADO | Alcohol Oxidation | Aerobic oxidation, uses air as the oxidant, environmentally benign. | 2-(3,5-difluorophenoxy)ethanol, Fe(NO3)3·9H2O (cat.), AZADO (cat.), MeCN, Air, rt. |
Green Chemistry Principles:
The application of green chemistry principles to the synthesis of this compound can be realized in several ways:
Atom Economy: The Williamson ether synthesis itself has a moderate atom economy due to the formation of a salt byproduct. Catalytic versions of this reaction that can utilize less reactive alkylating agents like alcohols or esters at high temperatures are being explored to improve atom economy. acs.orgresearchgate.net
Use of Safer Solvents: Replacing hazardous solvents like DMF or DMSO, often used in Williamson ether synthesis, with greener alternatives like water (with PTCs) or recyclable ionic liquids is a key consideration. tandfonline.com
Energy Efficiency: The use of microwave irradiation has been shown to accelerate the Williamson ether synthesis, potentially reducing reaction times and energy consumption. tandfonline.com For the oxidation step, catalytic aerobic oxidations are highly energy-efficient as they utilize ambient air as the terminal oxidant. organic-chemistry.org
Renewable Feedstocks: While the synthesis of 3,5-difluorophenol is reliant on petrochemical feedstocks, future developments in biomass conversion could provide more sustainable routes to aromatic starting materials.
Challenges and Innovations in Scalable Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process presents a unique set of challenges that require innovative solutions. researchgate.netacsgcipr.org
Challenges in Scalability:
Exothermic Reactions: The Williamson ether synthesis can be exothermic, and on a large scale, efficient heat management is crucial to prevent runaway reactions and ensure safety.
Handling of Hazardous Reagents: The use of strong bases like sodium hydride on a large scale poses significant safety risks due to its pyrophoric nature.
Product Purification: The purification of the final aldehyde can be challenging due to its potential for instability (e.g., oxidation to the corresponding carboxylic acid or polymerization). Distillation, if feasible, must be performed under carefully controlled conditions to avoid degradation.
Waste Management: The generation of salt byproducts in the Williamson ether synthesis and the disposal of used catalysts and solvents are significant considerations in large-scale production.
Innovations for Scalable Synthesis:
Continuous Flow Chemistry: A significant innovation in scalable synthesis is the use of continuous flow reactors. acsgcipr.org These systems offer superior heat and mass transfer, allowing for better control over reaction parameters and enhanced safety, particularly for exothermic reactions. They can also enable the "telescoping" of reaction steps, where the output of one reactor is directly fed into the next, minimizing manual handling and purification steps.
Catalyst Immobilization and Recycling: For catalytic processes, such as the oxidation step, immobilizing the catalyst on a solid support allows for easy separation from the reaction mixture and potential for recycling. This not only reduces costs but also minimizes waste. For example, titania-supported vanadyl acetylacetonate (B107027) has been investigated for the oxidation of aldehydes and could be adapted for alcohol oxidation. organic-chemistry.org
Process Analytical Technology (PAT): The implementation of in-line and on-line analytical techniques (e.g., FTIR, Raman spectroscopy) allows for real-time monitoring of the reaction progress. This enables tighter control over the process, leading to improved yield, purity, and consistency, which are critical for scalable manufacturing.
Detailed Investigation of Chemical Reactivity and Reaction Mechanisms of 2 3,5 Difluorophenoxy Acetaldehyde
Nucleophilic Addition Pathways at the Aldehyde Carbonyl
The polarized nature of the carbon-oxygen double bond in the aldehyde functional group makes the carbonyl carbon an electrophilic center, readily attacked by nucleophiles. savemyexams.comlibretexts.org This fundamental reactivity leads to a variety of addition products.
In the presence of water, 2-(3,5-Difluorophenoxy)acetaldehyde can reversibly form a hydrate (B1144303), 2-(3,5-Difluorophenoxy)ethane-1,1-diol. This reaction involves the nucleophilic addition of a water molecule to the carbonyl carbon. masterorganicchemistry.com
Similarly, reaction with an alcohol (ROH) under neutral or basic conditions yields a hemiacetal. masterorganicchemistry.comkhanacademy.org Further reaction of the hemiacetal with a second equivalent of the alcohol, typically under acidic catalysis to facilitate the elimination of a water molecule, results in the formation of a stable acetal (B89532). masterorganicchemistry.comlibretexts.orglibretexts.org The use of a diol, such as ethylene (B1197577) glycol, leads to the formation of a cyclic acetal. libretexts.orgpressbooks.pub These reactions are crucial for creating protecting groups in multi-step syntheses. masterorganicchemistry.comnih.gov
| Reactant(s) | Catalyst | Product | Product Class |
| Water (H₂O) | None/Acid/Base | 2-(3,5-Difluorophenoxy)ethane-1,1-diol | Hydrate |
| Alcohol (e.g., Methanol) | Acid/Base | 1-(3,5-Difluorophenoxy)-2-methoxyethanol | Hemiacetal |
| 2 eq. Alcohol (e.g., Methanol) | Acid (e.g., HCl, TsOH) | 1-(3,5-Difluorophenoxy)-2,2-dimethoxyethane | Acetal |
| Diol (e.g., Ethylene Glycol) | Acid (e.g., HCl, TsOH) | 2-((3,5-Difluorophenoxy)methyl)-1,3-dioxolane | Cyclic Acetal |
This compound readily undergoes condensation reactions with primary amines (R-NH₂) to form imines, also known as Schiff bases. masterorganicchemistry.comstackexchange.com The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration, often under mild acidic conditions (pH ~5) to facilitate water elimination without deactivating the amine nucleophile. masterorganicchemistry.comlibretexts.org
Analogously, reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazones. wikipedia.orgresearchgate.net These reactions are generally robust and provide crystalline derivatives useful for characterization. libretexts.orgresearchgate.net
| Nucleophile | Product Name | Product Class |
| Primary Amine (R-NH₂) | N-Alkyl/Aryl-2-(3,5-difluorophenoxy)ethan-1-imine | Imine (Schiff Base) |
| Hydrazine (H₂N-NH₂) | This compound hydrazone | Hydrazone |
| Phenylhydrazine | This compound phenylhydrazone | Phenylhydrazone |
| Semicarbazide | 2-(2-(3,5-Difluorophenoxy)ethylidene)hydrazine-1-carboxamide | Semicarbazone |
Potent carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), readily add to the electrophilic carbonyl carbon of this compound. wikipedia.orglibretexts.org This irreversible addition reaction forms a new carbon-carbon bond. masterorganicchemistry.com Subsequent acidic workup protonates the resulting alkoxide intermediate to yield a secondary alcohol. masterorganicchemistry.comlibretexts.org This synthetic route is a powerful method for constructing more complex molecular skeletons from a simple aldehyde precursor. For instance, reaction with methylmagnesium bromide would produce 1-(3,5-Difluorophenoxy)propan-2-ol. adichemistry.comdoubtnut.com
| Organometallic Reagent | Intermediate Alkoxide | Final Product (after H₃O⁺ workup) | Product Class |
| Methylmagnesium Bromide (CH₃MgBr) | Magnesium bromo[1-(3,5-difluorophenoxy)propan-2-oxide] | 1-(3,5-Difluorophenoxy)propan-2-ol | Secondary Alcohol |
| Phenyllithium (C₆H₅Li) | Lithium 1-(3,5-difluorophenoxy)-2-phenylethoxide | 1-(3,5-Difluorophenoxy)-2-phenylethanol | Secondary Alcohol |
| n-Butyllithium (n-BuLi) | Lithium 1-(3,5-difluorophenoxy)hexan-2-oxide | 1-(3,5-Difluorophenoxy)hexan-2-ol | Secondary Alcohol |
Alpha-Carbon Reactivity: Enolization and Condensation Reactions
The protons on the carbon atom adjacent to the aldehyde group (the α-carbon) are acidic due to the electron-withdrawing nature of the carbonyl and the difluorophenoxy group. A base can deprotonate this position to form a resonance-stabilized enolate ion, which is a powerful carbon nucleophile.
The enolate derived from this compound can act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule of the aldehyde. This is known as a self-aldol condensation. The initial product is a β-hydroxy aldehyde, which can often be dehydrated upon heating or under acidic/basic conditions to form an α,β-unsaturated aldehyde. The compound can also participate in crossed-aldol condensations with other aldehydes or ketones that either lack α-protons or have less acidic ones, leading to a variety of coupled products.
Knoevenagel Condensation: This reaction is a variation of the aldol (B89426) condensation where the aldehyde reacts with a compound containing an "active methylene (B1212753) group" (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z'). wikipedia.orgsigmaaldrich.com Common active methylene compounds include diethyl malonate and cyanoacetic acid. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine. wikipedia.org The reaction of this compound with an active methylene compound leads to the formation of a stable, conjugated α,β-unsaturated product after spontaneous dehydration. sigmaaldrich.comrsc.org
Wittig Reaction: The Wittig reaction provides a versatile and powerful method for converting aldehydes into alkenes with high regioselectivity. wikipedia.orglumenlearning.commasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide (a Wittig reagent, Ph₃P=CHR), which is prepared by treating a phosphonium salt with a strong base. lumenlearning.com The ylide attacks the carbonyl carbon of this compound to form a four-membered oxaphosphetane intermediate. organic-chemistry.orglibretexts.org This intermediate then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. lumenlearning.com The stereochemical outcome (E/Z isomerism) of the alkene product depends on the nature of the ylide used. organic-chemistry.org
| Reaction Type | Reagent | General Product Structure |
| Knoevenagel Condensation | Diethyl malonate, Piperidine | Diethyl 2-((3,5-difluorophenoxy)methyl)ethylidene)malonate |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1,3-Difluoro-5-(prop-2-en-1-yloxy)benzene |
| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 4-(3,5-difluorophenoxy)but-2-enoate |
Redox Chemistry of the Aldehyde Functionality
The aldehyde group is a cornerstone of the reactivity of this compound, readily undergoing both oxidation and reduction reactions. These transformations are fundamental in synthetic organic chemistry, allowing for the conversion of the aldehyde into other valuable functional groups.
Selective Oxidation to Carboxylic Acids
The aldehyde functional group of this compound can be selectively oxidized to the corresponding carboxylic acid, 2-(3,5-Difluorophenoxy)acetic acid. This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) to milder and more selective reagents.
For instance, the use of reagents like pyridinium (B92312) chlorochromate (PCC) under specific conditions, or the Pinnick oxidation using sodium chlorite (B76162) (NaClO₂) and a phosphate (B84403) buffer, can achieve high yields of the carboxylic acid while minimizing side reactions. The reaction generally proceeds via the formation of a hydrate intermediate in aqueous media, which is then oxidized.
While specific experimental data for the oxidation of this compound is not extensively reported in the literature, the oxidation of analogous aldehydes is well-documented. For example, the oxidation of acetaldehyde (B116499) to acetic acid can be achieved using various catalysts and conditions. utexas.edustackexchange.com The general transformation is depicted below:
General Reaction Scheme for Oxidation:
where Ar = 3,5-difluorophenyl
A representative table of common oxidizing agents and their general applicability for the conversion of aldehydes to carboxylic acids is provided below.
| Oxidizing Agent(s) | General Conditions | Remarks |
| Potassium Permanganate (KMnO₄) | Basic or acidic solution, often with heating | Strong oxidant, can sometimes lead to over-oxidation. |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temperature | Strong oxidant, effective for a wide range of aldehydes. |
| Pinnick Oxidation (NaClO₂/NaH₂PO₄) | t-BuOH/water, room temperature | Mild and selective for aldehydes, tolerates other functional groups. |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia (B1221849) | Mild oxidant, forms a silver mirror as a positive test for aldehydes. |
Controlled Reduction to Alcohols
The aldehyde group in this compound can be readily reduced to the corresponding primary alcohol, 2-(3,5-Difluorophenoxy)ethanol. This reduction is a fundamental transformation in organic synthesis, providing access to alcohols which are versatile intermediates.
A variety of reducing agents can be employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of aldehydes and ketones due to its mild nature and high selectivity. It is typically used in alcoholic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also readily reduce the aldehyde, but it is less selective and reacts violently with protic solvents. Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is another effective method.
General Reaction Scheme for Reduction:
where Ar = 3,5-difluorophenyl
The table below summarizes common reducing agents for the conversion of aldehydes to primary alcohols.
| Reducing Agent(s) | General Conditions | Remarks |
| Sodium Borohydride (NaBH₄) | Methanol or ethanol, 0°C to room temperature | Mild and selective for aldehydes and ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Powerful reducing agent, also reduces esters, carboxylic acids, etc. |
| Catalytic Hydrogenation (H₂/Catalyst) | Pd, Pt, or Ni catalyst, various pressures and temperatures | Clean and effective method, can sometimes affect other functional groups. |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or hexane, low temperature | Can be used for the selective reduction of esters to aldehydes at low temperatures. |
Aromatic Ring Reactivity: Directing Effects of Fluorine and Phenoxy Groups
The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the directing and activating/deactivating effects of the two fluorine atoms and the phenoxy group. wikipedia.orgmsu.edumasterorganicchemistry.comuci.edumasterorganicchemistry.comyoutube.com
The fluorine atoms are electronegative and withdraw electron density from the ring through the inductive effect, making the ring less reactive towards electrophiles (deactivating). However, they are also capable of donating electron density through resonance (p-donation), which directs incoming electrophiles to the ortho and para positions relative to themselves. In the case of 1,3-difluorobenzene, the positions ortho to one fluorine and para to the other (C4 and C6) are the most activated towards electrophilic attack. The C2 position is also activated, while the C5 position is strongly deactivated.
In this compound, the two fluorine atoms are at the 3 and 5 positions. The phenoxy group is attached to C1. The directing effects of the fluorine atoms will primarily influence the reactivity of the difluorinated ring. The positions ortho to the fluorine atoms (C2, C4, C6) will be less deactivated than the position meta to both (which is the carbon bearing the phenoxy group). Therefore, electrophilic substitution on the difluorinated ring is expected to be disfavored due to the strong deactivating effect of the two fluorine atoms.
If an electrophilic aromatic substitution were to occur on the phenoxy ring (assuming the "phenoxy" part of the name refers to the oxygen-linked phenyl group and not the entire difluorophenoxy substituent), the directing effects would be determined by the substituents on that ring.
Nucleophilic aromatic substitution (SNAr) on the difluorinated ring is a more likely reaction pathway, especially with strong nucleophiles. researchgate.netnih.govmasterorganicchemistry.comlibretexts.orgyoutube.com The two electron-withdrawing fluorine atoms activate the ring towards nucleophilic attack, particularly at the positions ortho and para to them.
Rearrangement Processes and Cyclization Reactions Involving the Scaffold
The scaffold of this compound possesses the potential to undergo various rearrangement and cyclization reactions, leading to the formation of more complex molecular architectures. While specific examples for this exact compound are scarce, the reactivity of related phenoxyacetaldehydes suggests several possibilities.
One important class of cyclization reactions is the Pictet-Spengler reaction . wikipedia.orgdepaul.edunrochemistry.commdpi.comresearchgate.net This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. While this compound itself is not a β-arylethylamine, it could potentially serve as the aldehyde component in a Pictet-Spengler reaction with a suitable amine.
Another relevant cyclization is the Bischler-Napieralski reaction , which is an intramolecular electrophilic aromatic substitution that converts β-arylethylamides into dihydroisoquinolines. wikipedia.orgyoutube.comnih.govorganic-chemistry.orgyoutube.com A derivative of 2-(3,5-Difluorophenoxy)acetic acid (the oxidized form of the aldehyde) could be converted to an amide and then subjected to Bischler-Napieralski conditions.
The Pomeranz-Fritsch reaction is another method for synthesizing isoquinolines, proceeding from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgmaxbrainchemistry.comyoutube.com Derivatives of this compound could potentially be employed in variations of this reaction.
Furthermore, intramolecular cyclizations involving the aldehyde and the aromatic ring could be envisioned under certain conditions, potentially leading to the formation of heterocyclic systems. The presence of the ether linkage and the difluorinated ring would influence the feasibility and outcome of such reactions.
Kinetic and Mechanistic Studies Through Advanced Spectroscopic Techniques
The study of reaction kinetics and mechanisms for transformations involving this compound can be effectively carried out using a variety of advanced spectroscopic techniques. These methods provide valuable insights into the reaction pathways, intermediates, and transition states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable tools for characterizing the structure of this compound and its reaction products. hmdb.caresearchgate.netrsc.orgchemicalbook.com In-situ NMR monitoring of reactions can provide real-time information on the consumption of reactants and the formation of products, allowing for the determination of reaction rates and the observation of transient intermediates.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the functional group transformations during reactions. washington.edu For example, the disappearance of the characteristic aldehyde C=O stretching frequency and the appearance of a carboxylic acid O-H and C=O stretch would confirm the oxidation of the aldehyde.
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of products and for identifying reaction intermediates. msu.edu Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and identify components of a reaction mixture.
UV-Visible Spectroscopy: This technique can be used to monitor reactions involving chromophoric species. Changes in the UV-Vis spectrum can indicate the formation or consumption of conjugated systems or colored compounds.
Strategic Applications of 2 3,5 Difluorophenoxy Acetaldehyde As a Synthetic Intermediate
Role in Complex Organic Synthesis
The strategic importance of 2-(3,5-Difluorophenoxy)acetaldehyde lies in its capacity to introduce a difluorophenoxy moiety into a variety of molecular scaffolds. The presence of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The aldehyde functional group serves as a versatile handle for a plethora of chemical transformations.
Building Block for Fluorinated Heterocyclic Systems
The aldehyde functionality of this compound makes it a prime candidate for the synthesis of fluorinated heterocyclic systems. Aldehydes are well-established precursors in cyclization and condensation reactions that form the backbone of many heterocyclic rings. For instance, it could readily participate in:
Pfitzinger Reaction: Reaction with isatin (B1672199) derivatives to yield substituted quinoline-4-carboxylic acids.
Hantzsch Dihydropyridine Synthesis: A multi-component reaction with a β-ketoester, a nitrogen source (like ammonia (B1221849) or an ammonium (B1175870) salt), and another carbonyl compound to form dihydropyridines.
Gewald Aminothiophene Synthesis: Reaction with an α-cyanoester and elemental sulfur in the presence of a base to produce substituted 2-aminothiophenes.
The resulting heterocyclic systems would be appended with the 3,5-difluorophenoxymethyl group, a feature that is often sought after in medicinal chemistry and materials science to enhance molecular properties.
Precursor in Asymmetric Synthesis of Chiral Compounds
The aldehyde group in this compound is a prochiral center, making it an excellent substrate for asymmetric synthesis to generate chiral compounds. The development of chiral alcohols, amines, and other functionalities is a cornerstone of modern pharmaceutical synthesis. Potential asymmetric transformations include:
Asymmetric Aldol (B89426) Additions: Acting as the electrophilic partner with a chiral enolate or in the presence of a chiral catalyst to produce chiral β-hydroxy ketones.
Asymmetric Allylation and Crotylation: Reaction with chiral allyl- or crotyl-organometallic reagents to yield chiral homoallylic alcohols.
Stereoselective Reductions: Employing chiral reducing agents (e.g., those derived from boranes or aluminum hydrides) to produce the corresponding chiral alcohol with high enantiomeric excess.
These methods would provide access to enantiomerically enriched building blocks incorporating the difluorophenoxy moiety.
Integration into Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and saving time. The aldehyde functionality of this compound is ideally suited for participation in such processes.
Ugi and Passerini Reactions: As the aldehyde component in these isocyanide-based MCRs, it can be used to generate a diverse library of α-acylamino amides (Passerini) or more complex peptidomimetic structures (Ugi).
Organocatalytic Cascade Reactions: It can serve as an electrophile in a variety of organocatalyzed cascade sequences, such as Michael-aldol or Michael-Henry reactions, to construct stereochemically rich cyclic and acyclic systems. nih.govgoogle.com
The incorporation of this compound in these reactions would directly lead to complex products bearing the fluorinated aromatic group.
Synthesis of Polyfunctionalized Target Molecules
The aldehyde group is a gateway to a vast array of other functional groups. This versatility allows for the synthesis of polyfunctionalized molecules where the 3,5-difluorophenoxy unit is a key structural element.
| Transformation | Reagent(s) | Resulting Functional Group |
| Oxidation | Jones reagent, PCC, DMP | Carboxylic Acid |
| Reductive Amination | Amine, NaBH(OAc)₃ | Amine |
| Wittig Reaction | Phosphonium (B103445) ylide | Alkene |
| Grignard/Organolithium Addition | RMgX, RLi | Secondary Alcohol |
| Cyanohydrin Formation | KCN, acid | α-Hydroxy Nitrile |
These transformations can be used in a linear or convergent synthetic strategy to build complex target molecules where the precise placement of the difluorophenoxy group is crucial for the desired properties.
Derivatization for Advanced Chemical Probes (excluding biological activity)
Chemical probes are essential tools for studying chemical and physical phenomena. The 3,5-difluorophenyl group is an excellent spectroscopic marker, particularly for ¹⁹F NMR studies, due to the high sensitivity of the fluorine nucleus. This compound can be derivatized to create a range of chemical probes. For example, it could be converted into:
Fluorescent tags: By reacting it with suitable precursors to form fluorophores, where the difluorophenoxy group could modulate the photophysical properties.
Spin labels: Incorporation into molecules containing a stable radical for use in electron paramagnetic resonance (EPR) spectroscopy.
Affinity-based probes: By attaching it to a reactive group that can covalently bind to a surface or another molecule, allowing for the study of interactions using ¹⁹F NMR.
Retrosynthetic Analysis and Synthetic Route Design
In the context of retrosynthetic analysis, this compound represents a key synthon for the introduction of a difluorophenoxymethyl group attached to a two-carbon chain. nih.govchemicalbook.comgoogle.com When planning the synthesis of a complex target molecule containing this moiety, a strategic disconnection would lead back to this aldehyde.
For example, a target molecule containing a (3,5-difluorophenoxy)ethyl fragment attached to a nitrogen or oxygen atom could be retrosynthetically disconnected via a reductive amination or etherification, respectively, pointing to this compound as the key intermediate. The aldehyde itself can be conceptually derived from the oxidation of the corresponding alcohol, 2-(3,5-difluorophenoxy)ethanol, or through the controlled reduction of a derivative of 2-(3,5-difluorophenoxy)acetic acid. This systematic approach allows for the logical design of efficient synthetic routes.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 3,5 Difluorophenoxy Acetaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the structural determination of organic compounds in solution. For 2-(3,5-Difluorophenoxy)acetaldehyde, a multi-pronged NMR approach, including multi-nuclear and two-dimensional techniques, is essential for unambiguous assignment of all proton, carbon, and fluorine signals.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Structural Elucidation
The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides fundamental information about the chemical environment of each type of nucleus within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aldehydic proton, the methylene (B1212753) protons, and the aromatic protons. The aldehydic proton (CHO) is highly deshielded and would appear as a triplet at approximately 9.6-9.8 ppm due to coupling with the adjacent methylene protons. oregonstate.edu The methylene protons (CH₂) adjacent to the oxygen atom would be found in the range of 4.5-5.0 ppm, appearing as a doublet due to coupling with the aldehydic proton. The aromatic region would show two distinct signals corresponding to the two types of protons on the difluorophenyl ring. The proton at the C4 position (H-4) would appear as a triplet of triplets, integrating to one proton, due to coupling with the two equivalent fluorine atoms and the two equivalent ortho protons. The protons at the C2 and C6 positions (H-2, H-6) would appear as a doublet of doublets, integrating to two protons, due to coupling with the fluorine atoms and the meta proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. The aldehydic carbonyl carbon is the most deshielded, with a predicted chemical shift in the range of 190-200 ppm. nih.gov The methylene carbon (CH₂) would resonate around 70-80 ppm, influenced by the adjacent oxygen atom. The aromatic carbons would display a more complex pattern due to the effects of the fluorine substituents and the ether linkage. The carbon atoms directly bonded to fluorine (C-3, C-5) would appear as doublets with large one-bond C-F coupling constants. The other aromatic carbons (C-1, C-2, C-4, C-6) would also exhibit splitting due to two- and three-bond couplings with the fluorine atoms.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds due to its wide chemical shift range and sensitivity to the electronic environment. libretexts.org For this compound, a single signal is expected for the two equivalent fluorine atoms at the C3 and C5 positions. This signal would likely appear as a triplet due to coupling with the two ortho protons (H-2 and H-6) and the para proton (H-4). The chemical shift would be indicative of a fluorine atom attached to an aromatic ring with an ether linkage.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H | 9.6 - 9.8 | Triplet | Aldehydic H |
| ¹H | 4.5 - 5.0 | Doublet | Methylene H₂ |
| ¹H | 6.5 - 7.0 | Multiplet | Aromatic H |
| ¹³C | 190 - 200 | Singlet | C=O |
| ¹³C | 70 - 80 | Singlet | -O-CH₂- |
| ¹³C | 160 - 165 (d) | Doublet | C-F |
| ¹³C | 100 - 115 | Multiplet | Aromatic C |
| ¹⁹F | -100 to -120 | Triplet | Ar-F |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
Two-dimensional NMR experiments are crucial for establishing the connectivity between different atoms and providing insights into the spatial arrangement of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling networks. A clear cross-peak would be observed between the aldehydic proton and the methylene protons, confirming their adjacent positions. Within the aromatic system, correlations would be seen between the proton at C4 and the protons at C2 and C6, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the aldehydic proton to the aldehydic carbon, the methylene protons to the methylene carbon, and the aromatic protons to their respective aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the aldehydic proton to the methylene carbon and the ether oxygen-linked aromatic carbon (C1). The methylene protons would show correlations to the aldehydic carbon and the aromatic carbons C1, C2, and C6. These correlations are instrumental in piecing together the entire molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum can provide information about the through-space proximity of protons. For this compound, NOESY could reveal correlations between the methylene protons and the aromatic protons at the C2 and C6 positions, providing insights into the preferred conformation around the ether linkage.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS provides an exact mass of the molecular ion, allowing for the determination of the elemental composition. Analysis of the fragmentation pattern gives further structural information. For this compound (C₈H₆F₂O₂), the expected exact mass of the molecular ion [M]⁺• would be approximately 172.0336 g/mol .
Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (M-29). whitman.eduresearchgate.net Alpha-cleavage next to the carbonyl group is a predominant fragmentation mode. researchgate.net Another characteristic fragmentation would involve cleavage of the ether bond, leading to the formation of a 3,5-difluorophenoxy radical or cation and a C₂H₃O radical or cation.
Tandem Mass Spectrometry (MS/MS) for Molecular Fingerprinting
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce a characteristic spectrum of product ions. This technique provides a unique "molecular fingerprint" that can be used for highly specific identification. For this compound, the MS/MS spectrum of the molecular ion would reveal the relative stabilities of the different fragments and help to confirm the proposed fragmentation pathways.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 172 | [C₈H₆F₂O₂]⁺• | Molecular Ion |
| 171 | [C₈H₅F₂O₂]⁺ | Loss of H• from aldehyde |
| 143 | [C₇H₅F₂O]⁺ | Loss of CHO• |
| 131 | [C₆H₃F₂O]⁺ | Cleavage of the ether bond |
| 43 | [C₂H₃O]⁺ | Cleavage of the ether bond |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.
FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp band corresponding to the C=O stretching of the aldehyde group is expected around 1720-1740 cm⁻¹. oregonstate.edu The C-H stretching of the aldehydic proton would appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic C-F stretching vibrations would give rise to strong absorptions in the region of 1100-1300 cm⁻¹. The asymmetric C-O-C stretching of the aryl ether linkage would be observed around 1200-1250 cm⁻¹, while the symmetric stretch would be near 1020-1080 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-F stretching vibrations would also be Raman active. The C=O stretch of the aldehyde is typically of medium intensity in the Raman spectrum.
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aldehyde C-H Stretch | 2720, 2820 | Weak |
| C=O Stretch | 1720 - 1740 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Strong |
| Asymmetric C-O-C Stretch | 1200 - 1250 | Medium |
| C-F Stretch | 1100 - 1300 | Strong |
| Symmetric C-O-C Stretch | 1020 - 1080 | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of a substituted benzene (B151609) ring and a carbonyl group.
The π → π* transitions of the aromatic ring are expected to produce strong absorption bands in the region of 200-280 nm. The presence of the difluoro and phenoxy substituents would influence the exact position and intensity of these bands. The n → π* transition of the aldehyde carbonyl group is a forbidden transition and would result in a weak absorption band at a longer wavelength, typically in the range of 300-340 nm.
| Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |
| π → π* (Aromatic) | 200 - 280 | Strong |
| n → π* (Carbonyl) | 300 - 340 | Weak |
X-ray Diffraction Analysis for Solid-State Conformation and Crystal Packing
However, a thorough review of published scientific literature reveals a lack of publicly available single-crystal X-ray diffraction data for this compound. Consequently, detailed experimental information regarding its solid-state conformation and crystal packing is not available at the time of this writing.
For a compound like this compound, which is a liquid at room temperature, X-ray diffraction analysis would necessitate specialized crystallization techniques, such as in-situ cryo-crystallization, to obtain a single crystal suitable for analysis. If such data were available, it would provide invaluable insights into the molecule's torsional angles, the planarity of the difluorophenoxy group, and any intermolecular interactions, such as hydrogen bonding or halogen bonding, that might influence its crystal packing.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the quantitative determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary methods employed for this purpose.
HPLC is a cornerstone technique for the purity assessment of non-volatile or thermally labile compounds. While specific, validated HPLC methods for this compound are not detailed in peer-reviewed journals, a general method can be developed based on the compound's structure. A reversed-phase HPLC method would be the most common approach.
Method development would involve a systematic evaluation of stationary phases (columns), mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity. The aldehyde functionality and the aromatic ring with fluorine substituents would dictate the choice of parameters. The ultraviolet (UV) absorbance of the phenyl ring would allow for straightforward detection.
Below is a hypothetical, yet typical, set of starting parameters for the development of an HPLC method for the analysis of this compound.
| Parameter | Typical Condition |
| Column | C18 (Octadecyl-silica), 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | ~254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table represents a general starting point for method development and is not based on published experimental data for this specific compound.
For volatile compounds like this compound, Gas Chromatography (GC) is a highly effective separation technique. When coupled with a Mass Spectrometer (MS), it provides not only retention time data for purity assessment but also mass-to-charge ratio information that can confirm the identity of the compound and any impurities. The aldehyde group may require derivatization in some GC applications to improve thermal stability and peak shape, although direct analysis is often possible.
A standard GC-MS method would involve optimizing the temperature program of the GC oven to ensure the separation of the target compound from any starting materials, byproducts, or degradation products. The mass spectrometer would typically be operated in electron ionization (EI) mode, which would provide a characteristic fragmentation pattern for this compound, aiding in its unambiguous identification.
The following table outlines a general set of parameters that could serve as a basis for developing a GC-MS method for this analyte.
| Parameter | Typical Condition |
| GC Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 50°C, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Interface Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
This table represents a general starting point for method development and is not based on published experimental data for this specific compound.
Computational and Theoretical Investigations of 2 3,5 Difluorophenoxy Acetaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. These calculations provide a fundamental understanding of electron distribution and orbital interactions, which are key determinants of a molecule's stability and chemical behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov
For 2-(3,5-Difluorophenoxy)acetaldehyde, the HOMO is expected to be localized primarily on the difluorophenoxy ring, which is rich in π-electrons. The electron-withdrawing nature of the fluorine atoms would likely lower the energy of the HOMO compared to unsubstituted phenoxyacetaldehyde. The LUMO is anticipated to be centered on the acetaldehyde (B116499) moiety, specifically on the π* antibonding orbital of the carbonyl group (C=O), which is an electrophilic center.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -7.85 | Indicates electron-donating ability. |
| LUMO Energy | -1.20 | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 6.65 | Correlates with chemical stability and reactivity. |
The distribution of electron density within a molecule governs its electrostatic interactions and provides insight into its reactive sites. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. youtube.com Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. youtube.comresearchgate.net
In this compound, the MEP map would be expected to show significant negative potential around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the two fluorine atoms on the aromatic ring. researchgate.netwalisongo.ac.id The aldehydic hydrogen and the carbon atom of the carbonyl group would exhibit a positive electrostatic potential, highlighting their electrophilic nature. The aromatic ring would present a complex potential surface with negative potential above and below the plane of the ring due to the π-system, modulated by the electron-withdrawing fluorine atoms.
Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structural elucidation and confirmation. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used to compute NMR chemical shifts. science.gov Similarly, the calculation of vibrational frequencies can predict the key features of an infrared (IR) spectrum. researchgate.net
For this compound, theoretical calculations would be essential for assigning the signals in its ¹H, ¹³C, and ¹⁹F NMR spectra. The prediction of ¹⁹F NMR chemical shifts, in particular, can be challenging, and computational methods provide a reliable means of assignment. nih.govchemrxiv.org The calculated IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the aldehyde, the C-H stretch of the aldehyde group, C-O-C ether linkages, and vibrations associated with the difluorinated aromatic ring.
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aldehydic H | 9.75 |
| ¹H | Methylene (B1212753) H (-CH₂-) | 4.60 |
| ¹³C | Carbonyl C (C=O) | 198.5 |
| ¹³C | Methylene C (-CH₂-) | 73.1 |
| ¹⁹F | Fluorine at C3, C5 | -109.0 |
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-H Stretch (Aldehyde) | 2725, 2820 |
| C=O Stretch (Aldehyde) | 1735 |
| C-F Stretch (Aromatic) | 1150 |
| C-O-C Stretch (Ether, asymmetric) | 1250 |
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable single bonds can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers for interconversion between them. This is achieved by mapping the potential energy surface (PES) as a function of specific dihedral angles. libretexts.orglibretexts.orgwikipedia.org
For this compound, the key rotational degrees of freedom are around the C(aryl)-O bond and the O-CH₂ bond. The rotation around these bonds will determine the relative orientation of the aromatic ring and the acetaldehyde group. Computational studies would involve systematically rotating these bonds and calculating the energy at each step to locate energy minima (stable conformers) and transition states (energy maxima). libretexts.org The relative stability of conformers is often governed by a balance of steric hindrance and hyperconjugative effects. ic.ac.ukmdpi.com For instance, the eclipsed conformation of the C-C bond in the acetaldehyde fragment is generally favored. mdpi.com
| Conformer | Dihedral Angle (Caryl-O-CH₂-C=O) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | ~180° (anti-periplanar) | 0.00 |
| Local Minimum | ~60° (gauche) | 1.50 |
| Transition State | ~0° (syn-periplanar) | 4.20 |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically model molecules in the gas phase at 0 K, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules at finite temperatures and in the presence of a solvent. rsc.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational changes and intermolecular interactions over time. mdpi.com
Reaction Pathway Modeling and Transition State Characterization
A primary goal of computational chemistry is to elucidate reaction mechanisms. nih.gov This involves mapping the minimum energy path (MEP) that connects reactants to products on the potential energy surface. rsc.orgnih.gov The highest point along this path corresponds to the transition state (TS), and the energy difference between the reactants and the TS is the activation energy, which determines the reaction rate. mdpi.com
For this compound, the aldehyde group is the primary site of reactivity, particularly for nucleophilic addition reactions. Computational modeling could be used to study its reaction with various nucleophiles. The process would involve locating the geometry of the transition state and verifying it by frequency analysis (a true TS has exactly one imaginary frequency). nih.gov These calculations can provide detailed insights into the reaction's feasibility, stereoselectivity, and the influence of the difluorophenoxy substituent on the reactivity of the aldehyde.
| Reaction | Nucleophile | Solvent | Calculated ΔG‡ (kcal/mol) |
|---|---|---|---|
| Nucleophilic Addition | CN⁻ | Water (continuum model) | 12.5 |
| Nucleophilic Addition | OH⁻ | Water (continuum model) | 15.8 |
Development of Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are predictive models derived from the application of statistical and machine learning methods to correlate molecular structure with chemical reactivity. nih.govnih.gov This computational approach is pivotal in modern chemistry for forecasting the reactivity of novel or unstudied compounds, thereby accelerating research and guiding synthesis planning without the immediate need for extensive, time-consuming experiments. nih.govchemrxiv.org While specific QSRR models exclusively developed for this compound are not widely available in peer-reviewed literature, a robust QSRR investigation for this compound would be constructed based on established methodologies applied to analogous chemical series.
The core principle of a QSRR study involves creating a mathematical model that links the reactivity of a set of compounds to their numerical structural representations, known as molecular descriptors. nih.gov The development process is systematic, involving the selection of a relevant dataset, calculation of descriptors, generation of a statistical model, and rigorous validation. researchgate.netinformaticsglobal.ai
A hypothetical QSRR study for this compound would focus on a key reaction, such as the hydrogen abstraction from the aldehyde group by a radical species (e.g., a hydroxyl radical), a common and significant reaction pathway for aldehydes. researchgate.net The reactivity endpoint for the model would be the logarithm of the reaction rate constant (log k).
Dataset Selection
A training set of molecules structurally related to this compound would be assembled. This set would include various substituted phenoxyacetaldehydes to ensure a wide range of electronic and steric properties, which is crucial for building a robust model. An external test set of compounds, not used in the model's creation, is also selected to validate its predictive power. informaticsglobal.ai
| Compound Name | Substituents (X) | Set | Experimental log k |
|---|---|---|---|
| 2-Phenoxyacetaldehyde | H | Training | -9.50 |
| 2-(4-Methylphenoxy)acetaldehyde | 4-CH₃ | Training | -9.42 |
| 2-(4-Methoxyphenoxy)acetaldehyde | 4-OCH₃ | Training | -9.35 |
| 2-(4-Chlorophenoxy)acetaldehyde | 4-Cl | Training | -9.65 |
| 2-(4-Nitrophenoxy)acetaldehyde | 4-NO₂ | Training | -9.95 |
| 2-(3-Fluorophenoxy)acetaldehyde | 3-F | Training | -9.78 |
| 2-(3,5-Dichlorophenoxy)acetaldehyde | 3,5-Cl₂ | Training | -10.05 |
| This compound | 3,5-F₂ | Test | -9.98 |
| 2-(4-Trifluoromethylphenoxy)acetaldehyde | 4-CF₃ | Test | -10.02 |
Calculation of Molecular Descriptors
For each molecule in the dataset, a range of molecular descriptors would be calculated using quantum chemical methods, such as Density Functional Theory (DFT). These descriptors quantify various structural features.
Electronic Descriptors : These describe the electron distribution and are critical for modeling reactions involving charge transfer or electrostatic interactions. Examples include the Mulliken charge on the aldehydic hydrogen (qH), the energy of the Highest Occupied Molecular Orbital (HOMO), and the global electrophilicity index (ω). nih.govnih.gov The strong electron-withdrawing nature of the fluorine atoms in this compound would significantly influence these parameters.
Steric Descriptors : These account for the spatial arrangement and bulk of the molecule and its substituents. Examples include the van der Waals volume (VdW) or Sterimol parameters.
Topological Descriptors : These are numerical representations of molecular connectivity and branching.
| Compound Name | Substituents (X) | qH (a.u.) | EHOMO (eV) | VdW (ų) |
|---|---|---|---|---|
| 2-Phenoxyacetaldehyde | H | 0.155 | -8.95 | 150.1 |
| 2-(4-Methylphenoxy)acetaldehyde | 4-CH₃ | 0.152 | -8.70 | 165.4 |
| 2-(4-Methoxyphenoxy)acetaldehyde | 4-OCH₃ | 0.150 | -8.55 | 168.2 |
| 2-(4-Chlorophenoxy)acetaldehyde | 4-Cl | 0.160 | -9.10 | 165.9 |
| 2-(4-Nitrophenoxy)acetaldehyde | 4-NO₂ | 0.175 | -9.80 | 170.5 |
| 2-(3-Fluorophenoxy)acetaldehyde | 3-F | 0.168 | -9.35 | 158.0 |
| 2-(3,5-Dichlorophenoxy)acetaldehyde | 3,5-Cl₂ | 0.180 | -9.75 | 181.7 |
| This compound | 3,5-F₂ | 0.178 | -9.65 | 165.9 |
| 2-(4-Trifluoromethylphenoxy)acetaldehyde | 4-CF₃ | 0.182 | -9.90 | 175.3 |
Model Development and Validation
Using the training set data, a statistical technique like Multiple Linear Regression (MLR) would be employed to generate a linear equation linking the reactivity to the most influential descriptors. nih.gov
A plausible hypothetical QSRR model could take the form:
log k = β₀ + β₁ (qH) + β₂ (EHOMO)
Where:
log k is the predicted reactivity.
qH and EHOMO are the selected molecular descriptors.
β₀, β₁, and β₂ are coefficients determined by the regression analysis.
For instance, the analysis might yield an equation like:
log k = -5.85 - 25.50(qH) - 0.28(EHOMO)
This model would then be validated. Internal validation (e.g., leave-one-out cross-validation) assesses the model's robustness, while external validation uses the test set to evaluate its ability to predict the reactivity of new compounds. nih.govresearchgate.net The model's quality is judged by statistical metrics like the coefficient of determination (R²). researchgate.net
Based on this hypothetical model, the reactivity of this compound could be predicted. The model would likely show that the two electron-withdrawing fluorine atoms increase the positive charge on the aldehydic hydrogen (qH) and lower the HOMO energy, leading to a slower rate of hydrogen abstraction compared to the unsubstituted 2-Phenoxyacetaldehyde. This provides a quantitative framework for understanding how structural modifications directly impact chemical reactivity.
Derivatization and Structure Modification Strategies for 2 3,5 Difluorophenoxy Acetaldehyde
Systematic Functionalization of the Aldehyde Moiety
The aldehyde group is a cornerstone of organic synthesis, offering a gateway to a vast number of functional groups through well-established chemical reactions. For 2-(3,5-Difluorophenoxy)acetaldehyde, these transformations provide a direct route to a variety of derivatives.
Common functionalization reactions of the aldehyde moiety include oxidation, reduction, and carbon-carbon bond-forming reactions. The oxidation of the aldehyde group, for instance, yields the corresponding carboxylic acid, 2-(3,5-Difluorophenoxy)acetic acid. This transformation can be achieved using a range of oxidizing agents, from mild reagents like silver oxide to stronger ones like potassium permanganate (B83412) or chromic acid. Conversely, reduction of the aldehyde furnishes the primary alcohol, 2-(3,5-Difluorophenoxy)ethanol. This is typically accomplished using hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride.
Carbon-carbon bond formation at the aldehyde carbon opens up a vast chemical space. The Wittig reaction, for example, allows for the conversion of the aldehyde to an alkene. bohrium.comnih.govcmu.edu By reacting this compound with a phosphorus ylide (Wittig reagent), a variety of substituted alkenes can be synthesized with the double bond's position precisely controlled. bohrium.com The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, can often be influenced by the nature of the ylide and the reaction conditions. nih.gov
Another important carbon-carbon bond-forming reaction is the Knoevenagel condensation. nih.govnih.govnih.govnih.gov This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. nih.govnih.gov This leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated compounds which are valuable synthetic intermediates. nih.govnih.gov
Furthermore, the aldehyde functionality is a key substrate for reductive amination, a powerful method for the synthesis of amines. core.ac.uknih.govacs.orgresearchgate.net This two-step process typically involves the initial formation of an imine by reaction with a primary or secondary amine, followed by the reduction of the imine to the corresponding amine. core.ac.ukacs.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3] being particularly effective due to their selectivity for the iminium ion over the starting aldehyde. core.ac.ukacs.org This method allows for the introduction of a wide range of nitrogen-containing substituents.
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Oxidation | KMnO4, CrO3, Ag2O | Carboxylic Acid |
| Reduction | NaBH4, LiAlH4 | Primary Alcohol |
| Wittig Reaction | Ph3P=CHR (Phosphorus Ylide) | Alkene |
| Knoevenagel Condensation | CH2(Z)2 (Active Methylene Compound), Base | α,β-Unsaturated System |
| Reductive Amination | R1R2NH, NaBH3CN or NaBH(OAc)3 | Amine |
This table presents generalized reaction types and common reagents. Specific conditions may vary depending on the substrate and desired product.
Chemical Transformations on the Difluorophenoxy Ring System
The 3,5-difluorophenoxy group presents a unique electronic environment that influences its reactivity towards aromatic substitution reactions. The two fluorine atoms are strong electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). However, they are also ortho, para-directing. In the case of this compound, the ether oxygen is an activating, ortho, para-directing group. The interplay of these substituents will govern the regioselectivity of any substitution reaction on the phenoxy ring.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, would be expected to occur, albeit likely requiring harsher conditions than for an unsubstituted phenoxy ring. The directing effects of the substituents would need to be carefully considered to predict the position of substitution.
Conversely, the electron-withdrawing nature of the fluorine atoms can activate the ring towards nucleophilic aromatic substitution (SNAr). adventchembio.comgoogle.comnih.govthermofisher.com This type of reaction typically requires a good leaving group on the aromatic ring and is facilitated by electron-withdrawing groups positioned ortho or para to it. While the fluorine atoms themselves can act as leaving groups under certain conditions, a more common strategy would involve the introduction of a better leaving group, such as a nitro group, onto the ring. For instance, nitration of the ring followed by reaction with a nucleophile could lead to substitution of a fluorine atom. A study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrated that the fluorine atom can be displaced by various nucleophiles. google.comnih.govthermofisher.com
Synthesis of Chiral Derivatives and Enantioselective Methodologies
The development of enantioselective methods to create chiral centers is a major focus of modern organic synthesis. For this compound, the aldehyde functionality is a prime target for the introduction of chirality.
One notable approach is the N-heterocyclic carbene (NHC)-catalyzed enantioselective Mannich reaction of α-aryloxyacetaldehydes. adventchembio.com This reaction, when applied to substrates like this compound, can produce β-amino acid derivatives with high enantioselectivity. The reaction proceeds through the formation of a chiral acyl azolium intermediate, which then reacts with an imine. adventchembio.com
Asymmetric reduction of the aldehyde to the corresponding chiral alcohol, 2-(3,5-Difluorophenoxy)ethanol, is another important strategy. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Similarly, the enantioselective addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde in the presence of a chiral ligand can lead to the formation of chiral secondary alcohols.
Furthermore, enantioselective α-arylation of aldehydes has been accomplished using SOMO (Singly Occupied Molecular Orbital) catalysis, which could potentially be applied to create a chiral center adjacent to the aldehyde group. nih.gov
| Reaction Type | Catalytic System/Reagent | Chiral Product Type |
| Mannich Reaction | Chiral N-Heterocyclic Carbene (NHC) | Chiral β-Amino Acid Derivative |
| Asymmetric Reduction | Chiral Borane Reagents (e.g., CBS catalyst) | Chiral Primary Alcohol |
| Asymmetric Alkylation/Arylation | Organometallic Reagent + Chiral Ligand | Chiral Secondary Alcohol |
| Asymmetric α-Arylation | SOMO Catalysis with Chiral Amine | Chiral α-Aryl Aldehyde |
This table outlines potential strategies based on known enantioselective methodologies for similar substrates.
Polymerization and Oligomerization Precursors (excluding material properties)
The bifunctional nature of this compound, possessing both an aldehyde and a modifiable aromatic ring, makes it a potential precursor for the synthesis of polymers and oligomers.
The aldehyde functionality can be transformed into a polymerizable group. For instance, reaction of the corresponding alcohol derivative, 2-(3,5-difluorophenoxy)ethanol, with acryloyl chloride or methacryloyl chloride would yield the corresponding acrylate (B77674) or methacrylate (B99206) monomer. These monomers could then undergo radical polymerization to form polymers with the 3,5-difluorophenoxy moiety as a pendant group. Polymers containing aldehyde or acetal (B89532) groups have been synthesized from acrylamide (B121943) and methacrylamide (B166291) monomers. bohrium.comdrughunter.comcam.ac.uk
Alternatively, the aldehyde itself can participate in polymerization reactions. For example, under certain conditions, aldehydes can undergo polymerization to form polyacetals. cmu.edu The polymerization of higher aliphatic aldehydes has been reported. cmu.edu
The difluorophenoxy ring can also be a site for polymerization. For example, if a suitable leaving group is introduced onto the ring, poly(ether ether ketone) (PEEK)-type polymers could potentially be synthesized through nucleophilic aromatic substitution polymerization.
Exploration of Novel Chemical Linkages and Scaffolds
The unique structure of this compound can be leveraged to construct more complex molecular architectures, such as heterocycles and macrocycles.
The aldehyde group is a versatile handle for the synthesis of a wide variety of heterocycles. nih.gov For example, condensation reactions with dinucleophiles can lead to the formation of various heterocyclic systems. The reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can give isoxazoles. Similarly, reaction with amidines can be a route to pyrimidines. The synthesis of phenoxydifluoromethyl substituted nitrogen heterocycles has been achieved from a related precursor, ethyl 4,4-difluoro-4-phenoxyacetoacetate, highlighting the utility of such building blocks in heterocycle synthesis. nih.govnih.gov
The molecule can also serve as a building block for the synthesis of macrocycles. nih.govcore.ac.ukgoogle.comdrughunter.com Macrocyclization strategies often rely on the reaction of two functional groups at the ends of a linear precursor. By functionalizing the aldehyde group and a position on the aromatic ring, it would be possible to design a linear precursor that can undergo intramolecular cyclization to form a macrocycle. For example, a Wittig reaction at the aldehyde and a Sonogashira coupling at an introduced iodo-substituent on the ring could be a potential strategy. The design and synthesis of responsive macrocycles is an active area of research. nih.govgoogle.comdrughunter.com
Future Research Trajectories and Emerging Themes in the Chemistry of 2 3,5 Difluorophenoxy Acetaldehyde
Innovations in Sustainable and Catalytic Synthesis
The synthesis of 2-(3,5-Difluorophenoxy)acetaldehyde and related compounds presents opportunities for the development of more sustainable and efficient catalytic methods.
A potential synthetic route to this compound involves the hydrolysis of its corresponding acetal (B89532), this compound diethylacetal. A similar method has been documented for the preparation of 2-(5-fluoro-2-methoxyphenoxy)acetaldehyde, where the corresponding diethylacetal is refluxed in the presence of aqueous oxalic acid in acetone. prepchem.com This deprotection strategy is a classic approach, but future research could focus on milder and more catalytic versions of this transformation.
Another promising avenue for sustainable synthesis is the direct catalytic C-O cross-coupling of 3,5-difluorophenol (B1294556) with a suitable two-carbon synthon. Palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of a variety of fluorinated alkyl aryl ethers from (hetero)aryl bromides and fluorinated alcohols. acs.org Adapting such methods for the synthesis of this compound could involve the use of a protected acetaldehyde (B116499) equivalent, followed by a deprotection step. The development of a one-pot, tandem reaction sequence would be a significant advancement in this area.
| Potential Synthetic Innovation | Description | Potential Advantages |
| Solid Acid Catalyzed Acetal Hydrolysis | Use of recoverable and reusable solid acid catalysts for the deprotection of this compound diethylacetal. | Reduced waste, catalyst recyclability, simplified purification. |
| Enzymatic Acetal Hydrolysis | Employment of specific enzymes to catalyze the hydrolysis of the acetal precursor. | High selectivity, mild reaction conditions, environmentally friendly. |
| Palladium-Catalyzed C-O Cross-Coupling | Direct coupling of 3,5-difluorophenol with a protected two-carbon synthon. | High efficiency, broad functional group tolerance. |
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is dictated by its aldehyde functional group and the electronic nature of the 3,5-difluorophenoxy moiety. The aldehyde group is susceptible to a wide range of nucleophilic additions and oxidations. The presence of two fluorine atoms on the phenyl ring, being strongly electron-withdrawing, will influence the reactivity of both the aromatic ring and the aldehyde group.
Future research should systematically investigate the participation of this compound in a variety of fundamental organic reactions. This includes, but is not limited to, aldol (B89426) condensations, Wittig reactions, and reductive aminations. The electron-withdrawing nature of the difluorinated ring is expected to enhance the electrophilicity of the aldehyde carbonyl carbon, potentially leading to increased reaction rates in nucleophilic additions.
Furthermore, the phenoxy group itself could participate in interesting transformations. While the ether linkage is generally stable, its cleavage under specific conditions could be explored. Additionally, the aromatic ring could undergo nucleophilic aromatic substitution, although the presence of two fluorine atoms meta to the ether linkage makes this less favorable than in cases with ortho or para substitution.
| Reaction Type | Expected Influence of 3,5-Difluorophenoxy Group | Potential Research Focus |
| Nucleophilic Addition to Aldehyde | Increased electrophilicity of the carbonyl carbon. | Kinetic studies, comparison with non-fluorinated analogues. |
| Aldol Condensation | Potential for both self-condensation and crossed-aldol reactions. | Investigation of diastereoselectivity and catalyst development. |
| Wittig Reaction | Formation of substituted alkenes. | Synthesis of novel fluorinated olefinic compounds. |
| Reductive Amination | Synthesis of secondary and tertiary amines. | Development of new synthetic routes to fluorinated amine derivatives. |
Integration into Advanced Material Science Methodologies (excluding material properties)
The unique combination of a fluorinated aromatic ring and a reactive aldehyde functionality makes this compound a potentially valuable building block in the synthesis of advanced materials. The aldehyde group can be used as a handle for polymerization or for grafting onto surfaces.
For instance, it could be used as a monomer or a cross-linking agent in the production of specialty polymers. The incorporation of the difluorophenoxy group would introduce fluorine into the polymer backbone, which is known to impart desirable properties such as thermal stability and chemical resistance.
In the realm of surface modification, the aldehyde group can react with amine-functionalized surfaces to form imine linkages, which can be further reduced to stable amine bonds. This would allow for the covalent attachment of the difluorophenoxy moiety to a variety of substrates, creating surfaces with tailored properties.
Future research could explore the use of this compound in the synthesis of:
Fluorinated polymers via polycondensation reactions.
Modified surfaces with controlled wettability and biocompatibility.
Dendrimers and other complex macromolecular architectures.
Development of Novel Analytical Probes and Detection Methods
The development of sensitive and selective analytical methods for the detection and quantification of this compound is crucial for both synthetic chemistry applications and potential future biological or environmental studies.
Standard methods for aldehyde detection, such as high-performance liquid chromatography (HPLC) following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), could be adapted for this compound. google.com However, the unique structural features of this compound may allow for the development of more specific analytical probes.
For example, fluorescent probes could be designed to react specifically with the aldehyde group, with the fluorine atoms on the aromatic ring potentially modulating the photophysical properties of the resulting adduct. Research in this area could focus on the synthesis and characterization of new fluorogenic or chromogenic reagents that exhibit a selective response to this compound.
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile aldehydes. Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve the chromatographic behavior and detection limits of aldehydes. sigmaaldrich.comnih.gov The application and optimization of such methods for this compound would be a valuable area of investigation.
| Analytical Technique | Potential Adaptation for this compound | Key Research Objective |
| HPLC with Derivatization | Optimization of DNPH derivatization and chromatographic separation. | Development of a robust and validated quantitative method. |
| Fluorescent Probes | Design of new probes that specifically react with the aldehyde, with the difluorophenoxy group influencing the fluorescence signal. | Creation of highly sensitive and selective detection methods. |
| GC-MS with Derivatization | Application of PFBHA or other derivatizing agents to enhance volatility and ionization efficiency. | Achieving low detection limits for trace analysis. |
Prospects in Enabling Technologies and Synthetic Method Development
Beyond its direct applications, this compound could serve as a versatile intermediate in the development of new synthetic methodologies. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for accessing more complex molecular structures.
For instance, it could be employed as a key building block in multi-component reactions, enabling the rapid construction of diverse molecular scaffolds. The development of novel cascade reactions initiated by a transformation of the aldehyde group could also lead to the efficient synthesis of complex fluorinated molecules.
Furthermore, the compound could be used to explore new catalytic transformations. For example, it could serve as a substrate in the development of new enantioselective methods for the synthesis of chiral alcohols or amines. The difluorophenoxy group could play a crucial role in controlling the stereochemical outcome of such reactions.
The exploration of this compound in the context of flow chemistry and other enabling technologies could also lead to more efficient and scalable synthetic processes. The ability to perform reactions in a continuous-flow setup can offer significant advantages in terms of safety, reproducibility, and process control.
Q & A
Q. What are the standard synthesis protocols for 2-(3,5-difluorophenoxy)acetaldehyde, and what key intermediates are involved?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Esterification : Reacting 3,5-difluorophenol with chloroacetaldehyde in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetaldehyde intermediate.
- Purification : Using solvents like dichloromethane or acetonitrile for extraction, followed by column chromatography or recrystallization.
- Acid chloride activation : In some routes, intermediates like ethyl 3,5-difluorobenzoylformate are utilized to introduce reactive carbonyl groups . Key intermediates include halogenated benzoyl esters and fluorophenol derivatives, which require careful handling due to their hygroscopic and reactive nature.
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- HPLC/LCMS : For purity assessment and tracking reaction progress (e.g., retention time ~1.08 minutes under specific conditions) .
- NMR spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns, while ¹H/¹³C NMR resolves structural ambiguities in the acetaldehyde moiety .
- X-ray crystallography : Used to resolve crystal structures of related fluorinated compounds, such as 1-[4-(3,5-difluorobenzyloxy)-2-hydroxy-phenyl]ethanone, to validate stereochemistry .
Q. How is this compound utilized in lignin model studies?
The compound serves as a precursor for non-phenolic β-O-4 lignin dimers. For example:
- Oxidative degradation : Under alkaline conditions with active oxygen species (e.g., 4-hydroxy-3-methoxybenzyl alcohol), the difluorophenoxy group is cleaved to release 3,5-difluorophenol, enabling tracking of lignin breakdown pathways .
- Fluorine labeling : Fluorine atoms act as markers to monitor phenolic product formation via ¹⁹F NMR or GC-MS .
Advanced Research Questions
Q. How does fluorine substitution at the 3,5-positions influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Electron-withdrawing effects : The 3,5-difluoro substituents deactivate the phenyl ring, reducing electrophilic substitution but enhancing stability toward oxidation.
- Steric and electronic modulation : Fluorine atoms increase the acidity of adjacent hydroxyl groups, facilitating deprotonation in alkaline conditions, as observed in lignin model degradation studies . Comparative studies with mono- or non-fluorinated analogs (e.g., 2-(4-ethoxyphenyl)acetaldehyde) reveal slower reaction kinetics in fluorinated derivatives due to reduced electron density .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in biological data (e.g., receptor binding affinity) may arise from:
- Solvent-dependent conformational changes : Use polar aprotic solvents (e.g., DMSO) can stabilize specific tautomers.
- Fluorine-specific interactions : Comparative binding assays with fluorinated vs. non-fluorinated analogs (e.g., replacing F with H or Cl) clarify the role of fluorine in target engagement .
- Structural validation : Single-crystal X-ray analysis of derivatives (e.g., 1-[4-(3,5-difluorobenzyloxy)-2-hydroxy-phenyl]ethanone) confirms stereochemical assignments critical for activity .
Q. How can computational methods predict the stability and degradation pathways of this compound under varying pH conditions?
- DFT calculations : Model the electronic effects of fluorine on bond dissociation energies, predicting preferential cleavage sites (e.g., C-O vs. C-C bonds) .
- MD simulations : Simulate solvation effects in aqueous vs. organic solvents to optimize reaction conditions for synthetic or degradation studies . Experimental validation via LCMS and kinetic studies under controlled pH (e.g., pH 10–12) corroborates computational predictions .
Methodological Considerations
Q. What precautions are necessary when handling this compound in air-sensitive reactions?
- Moisture control : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the acetaldehyde group.
- Corrosive byproducts : Neutralize acid chlorides or trifluoroacetic acid (used in deprotection steps) with aqueous bicarbonate .
- Waste management : Fluorinated byproducts require specialized disposal due to environmental persistence .
Q. How can researchers optimize the yield of this compound in large-scale syntheses?
- Continuous flow chemistry : Reduces side reactions (e.g., oligomerization) by minimizing residence time at high temperatures .
- Catalytic systems : Transition metal catalysts (e.g., Pd/C) enhance coupling efficiency in phenoxyacetaldehyde formation .
- In-line analytics : Real-time HPLC monitoring adjusts reaction parameters dynamically to maintain >90% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
